MitoPBN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

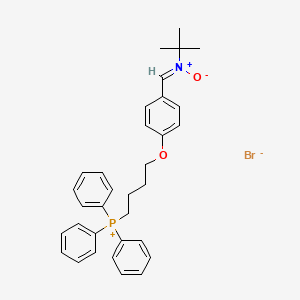

N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWLDMVLIVXEF-KWYZZNRTSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37BrNO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoPBN: A Mitochondria-Targeted Antioxidant for Combating Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial oxidative stress is a key pathological factor in a wide range of diseases. The development of therapies that specifically target and neutralize reactive oxygen species (ROS) at their primary site of production within the mitochondria is a significant area of research. MitoPBN, a mitochondria-targeted spin trap, has emerged as a promising agent in this field. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its role in mitigating oxidative stress. We present quantitative data from key studies, detailed experimental protocols, and visual representations of its proposed signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Mitochondria, the powerhouses of the cell, are also the primary source of endogenous ROS. While ROS play a role in cellular signaling at physiological concentrations, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to cellular dysfunction and death. This process is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.

Targeting antioxidants directly to the mitochondria is a rational therapeutic strategy to counteract localized oxidative damage. This compound was designed for this purpose. It is a conjugate of the well-known spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN) and a triphenylphosphonium (TPP⁺) cation.[1][2] The lipophilic TPP⁺ moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix, thereby concentrating the antioxidant where it is most needed.[1][2][3]

Chemical Properties and Mechanism of Action

-

Chemical Name: [4-[[4-(tert-butyl)-N-oxido-1-azavinylidene]methyl]phenoxy]butyl-triphenylphosphonium bromide

-

Molecular Formula: C₃₃H₃₇BrNO₂P

-

Mechanism of Action: this compound functions as a potent spin trap, a molecule that reacts with and stabilizes short-lived free radicals to form more stable, detectable adducts. Its primary role is to scavenge carbon-centered and hydroxyl radicals. This action directly inhibits the initiation and propagation of lipid peroxidation, a key damaging process in oxidative stress. It is important to note that this compound does not directly react with superoxide radicals. Instead, it is thought to prevent the superoxide-mediated activation of uncoupling proteins (UCPs), which can contribute to mitochondrial dysfunction.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in mitigating oxidative stress and improving cellular function has been demonstrated in various studies. A notable example is its effect on cryopreserved ram sperm, a cell type particularly susceptible to oxidative damage. The following tables summarize the key quantitative findings from this research.

Table 1: Effects of this compound on Cryopreserved Ram Sperm Motility and Viability

| This compound Concentration (µM) | Total Motility (%) | Progressive Motility (%) | Viability (%) |

| 0 (Control) | 41.89 ± 5.31 | 20.14 ± 2.98 | 36.08 ± 5.69 |

| 100 | 52.36 ± 4.26 | 24.82 ± 3.27 | 48.99 ± 3.98 |

| 150 | 54.16 ± 3.19 | 26.77 ± 3.46 | 52.20 ± 3.17 |

| 200 | 50.12 ± 4.88 | 23.15 ± 3.11 | 46.15 ± 4.12 |

| 250 | 48.78 ± 5.01 | 22.03 ± 2.99 | 44.88 ± 4.55 |

Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress Markers in Cryopreserved Ram Sperm

| This compound Concentration (µM) | Mitochondrial Activity (%) | ROS Levels (RFU) | Total Antioxidant Capacity (TAC) (nmol/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) | ATP Content (nmol/10⁸ sperm) |

| 0 (Control) | 35.14 ± 4.09 | 4.87 ± 0.23 | 1.23 ± 0.15 | 45.33 ± 3.89 | 89.56 ± 4.12 |

| 100 | 46.16 ± 4.02 | 2.95 ± 0.16 | 1.85 ± 0.21 | 61.16 ± 4.77 | 105.34 ± 5.01 |

| 150 | 50.26 ± 6.69 | 2.80 ± 0.11 | 1.93 ± 0.16 | 63.36 ± 4.95 | 116.29 ± 5.83 |

| 200 | 44.28 ± 5.11 | 3.11 ± 0.18 | 1.76 ± 0.19 | 58.99 ± 4.51 | 101.11 ± 5.33 |

| 250 | 42.01 ± 4.98 | 3.25 ± 0.20 | 1.69 ± 0.17 | 56.21 ± 4.32 | 98.78 ± 5.11 |

Table 3: Radical Scavenging Activity of this compound

| Radical Species | Assay System | IC₅₀ (µM) | Reference |

| Hydroxyl Radical | Electron Spin Resonance | ~77 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's efficacy.

Assessment of Sperm Motility

Sperm motility was assessed using a computer-assisted sperm analysis (CASA) system. Briefly, frozen-thawed sperm samples were diluted in a Tris-based extender. A 5 µL aliquot of the diluted sperm was placed on a pre-warmed slide and covered with a coverslip. At least five fields and 200 sperm per sample were analyzed to determine total motility (%) and progressive motility (%).

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Spermatozoa were incubated with 1 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark. The fluorescence intensity was then measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Determination of Mitochondrial Membrane Potential (MMP)

MMP was assessed using the lipophilic cationic dye JC-1. Spermatozoa were incubated with 2 µM JC-1 for 30 minutes at 37°C. JC-1 forms J-aggregates with red fluorescence in healthy mitochondria with high membrane potential, while it exists as monomers with green fluorescence in depolarized mitochondria. The ratio of red to green fluorescence was determined using a flow cytometer to quantify the percentage of sperm with high MMP.

Quantification of ATP Content

The intracellular ATP content was measured using a commercial bioluminescence assay kit. Spermatozoa were lysed to release ATP, which then participates in a reaction catalyzed by luciferase, producing light. The luminescence intensity, which is directly proportional to the ATP concentration, was measured using a luminometer.

Signaling Pathways and Logical Relationships

The protective effects of this compound against oxidative stress are mediated through its direct radical scavenging activity and its influence on key cellular signaling pathways.

Mitochondrial Targeting and Radical Scavenging

The primary mechanism of this compound action is its accumulation in the mitochondria and subsequent trapping of deleterious free radicals.

Caption: Mitochondrial targeting and radical scavenging mechanism of this compound.

Proposed Modulation of Cellular Antioxidant Defenses

By reducing the overall oxidative burden, this compound is hypothesized to support the endogenous antioxidant defense systems. The observed increase in Total Antioxidant Capacity (TAC) and Glutathione Peroxidase (GPx) activity suggests a potential, indirect influence on pathways like the Nrf2 signaling cascade, a master regulator of antioxidant gene expression.

Caption: Proposed indirect influence of this compound on the Nrf2 signaling pathway.

Interplay between Oxidative Stress, Apoptosis, and Autophagy

Oxidative stress is a key trigger for both apoptosis (programmed cell death) and autophagy (cellular self-cleaning). By mitigating mitochondrial ROS, this compound can potentially modulate the balance between these two crucial cellular processes, promoting cell survival.

Caption: Influence of this compound on cell fate pathways by reducing oxidative stress.

Conclusion

This compound represents a significant advancement in the field of mitochondria-targeted antioxidants. Its ability to accumulate in mitochondria and effectively scavenge harmful free radicals makes it a valuable tool for studying and potentially treating conditions associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Further investigation into the precise signaling pathways modulated by this compound will undoubtedly uncover new therapeutic avenues and deepen our understanding of the intricate role of mitochondria in health and disease.

References

MitoPBN: A Technical Guide to a Mitochondria-Targeted Spin Trap for Reactive Oxygen Species

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Mitochondrial dysfunction and the resultant oxidative stress are implicated in a wide array of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related disorders[1]. The primary drivers of this damage are reactive oxygen species (ROS), highly reactive molecules generated predominantly during oxidative phosphorylation. Understanding the specific types of ROS and their mechanisms of action within mitochondria is crucial for developing targeted therapies.

MitoPBN, or [4-[4-[[(1,1-Dimethylethyl)-oxidoimino]methyl]phenoxy]butyl]triphenylphosphonium bromide, is a specialized molecular tool designed for this purpose[2]. It is a mitochondria-targeted derivative of the well-known spin trap, α-phenyl-N-tert-butylnitrone (PBN)[3][4]. By combining the radical-trapping ability of the PBN nitrone moiety with the mitochondria-targeting triphenylphosphonium (TPP⁺) cation, this compound allows for the specific detection and quenching of free radicals at their primary site of production within the cell[3].

This technical guide provides an in-depth overview of this compound, covering its mechanism of action, experimental applications, and quantitative effects. It is intended to serve as a comprehensive resource for researchers employing or considering this compound in their studies of mitochondrial oxidative stress.

Core Concepts: Mitochondrial Targeting and Spin Trapping

TPP⁺-Mediated Mitochondrial Accumulation

The defining feature of this compound is its ability to selectively accumulate within mitochondria. This is achieved through the lipophilic TPP⁺ cation, which is covalently linked to the PBN molecule. The inner mitochondrial membrane maintains a significant negative membrane potential (approximately -120 to -180 mV) relative to the cytoplasm. This strong electrochemical gradient drives the electrophoretic uptake of the positively charged TPP⁺ moiety, and the attached PBN, from the cytoplasm into the mitochondrial matrix. This process can lead to a 100- to 1000-fold concentration of the compound within the mitochondria compared to the cytosol, ensuring that its spin-trapping activity is localized to the primary site of ROS production.

The advantages of using the TPP⁺ cation for mitochondrial targeting include its biological stability, low chemical reactivity, and the straightforward nature of its synthesis and conjugation to molecules of interest.

Figure 1. Mitochondrial accumulation of this compound driven by membrane potential.

The Principle of Spin Trapping

Spin trapping is an analytical technique used to detect and identify short-lived, highly reactive free radicals. The process involves a "spin trap" molecule, such as the nitrone group in PBN, which reacts with an unstable radical to form a more stable and persistent radical product, known as a spin adduct. This spin adduct is significantly less reactive and has a longer half-life, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The resulting EPR spectrum provides a characteristic "fingerprint" that can help identify the original radical species that was trapped.

Mechanism of Action of this compound

While mitochondria produce several types of ROS, this compound exhibits a specific mechanism of action. Contrary to what might be assumed, this compound is not an efficient direct scavenger of superoxide (O₂•⁻) or hydroxyl radicals (•OH). Instead, its primary role is to intercept downstream radical species.

Research has shown that mitochondrial superoxide can trigger a cascade that leads to lipid peroxidation and the activation of uncoupling proteins (UCPs). This pathway is believed to involve superoxide-mediated release of iron from iron-sulfur clusters in mitochondrial proteins. This free iron can then participate in Fenton-like reactions to generate highly reactive radicals that attack polyunsaturated fatty acids, initiating a chain reaction of lipid peroxidation and generating carbon-centered radicals.

This compound's effectiveness lies in its high reactivity towards these secondary carbon-centered radicals. By trapping these radicals, this compound terminates the lipid peroxidation chain reaction, thereby preventing the formation of lipid peroxidation products (like 4-hydroxy-2-trans-nonenal, HNE) that are known to activate UCPs. This targeted intervention allows researchers to dissect the specific roles of carbon-centered radicals in mitochondrial signaling and pathology.

Figure 2. this compound intercepts the superoxide-induced lipid peroxidation cascade.

Experimental Protocols

Synthesis of this compound

This compound, chemically named [4-[4-[[(1,1-Dimethylethyl)-oxidoimino]methyl]phenoxy]butyl]triphenylphosphonium bromide, is synthesized by conjugating a PBN derivative to a TPP⁺ cation via an alkyl linker. While various specific synthetic routes exist, a general approach involves the reaction of a phenoxy-functionalized PBN molecule with a triphenylphosphonium salt containing a suitable leaving group on its alkyl chain. The final product is typically purified using chromatographic methods. A detailed modified synthesis scheme has been published and can be referenced for specific laboratory procedures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR is the definitive method for detecting the spin adducts formed by this compound. This allows for the direct observation and characterization of the trapped radical species.

Sample Protocol for Detecting Carbon-Centered Radicals: This protocol is adapted from a study detecting the α-hydroxyethyl radical adduct of PBN and this compound.

-

Sample Preparation:

-

Prepare a solution of 1 mM this compound in the desired solvent (e.g., ethanol).

-

To generate carbon-centered radicals, add a radical initiator. In the cited study, 1% (v/v) H₂O₂ was added, and the sample was sparged with nitrogen gas to remove oxygen, which can interfere with the signal.

-

Transfer the sample to a suitable EPR tube or flat cell.

-

-

Radical Generation:

-

Initiate radical production. The cited study used UV irradiation for 1 minute to generate α-hydroxyethyl radicals from ethanol. Other methods include chemical generators like 2,2'-azobis(2-methyl propionamidine) dihydrochloride (AAPH).

-

-

EPR Measurement:

-

Immediately place the sample in the EPR spectrometer cavity.

-

Record the spectrum using instrument settings optimized for nitroxide radical detection.

-

Example EPR Settings:

-

Microwave Power: 20 milliwatts

-

Receiver Gain: 1 x 10⁴

-

Sweep Width: 100 Gauss (10 mT)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 Gauss (0.1 mT)

-

Conversion Time: 20.48 ms

-

Time Constant: 5.12 ms

-

Sweep Time: ~168 seconds

-

-

-

Data Analysis:

-

Analyze the resulting spectrum. The hyperfine splitting constants (couplings with nitrogen, β-hydrogen, and potentially other nuclei) are used to identify the structure of the trapped radical.

-

Assessment of Mitochondrial Function and Oxidative Stress in Cellular Models

This compound is frequently used to treat cells or isolated mitochondria to mitigate oxidative stress and assess its impact on physiological functions.

Figure 3. General experimental workflow for assessing this compound efficacy.

Sample Protocol for Assessing Sperm Quality (adapted from Mehdipour et al., 2025):

-

Semen Sample Preparation: Pool and dilute semen samples in a suitable extender.

-

This compound Treatment: Divide the sample into groups and supplement with varying concentrations of this compound (e.g., 0, 100, 150, 200, 250 µmol/L).

-

Cryopreservation (Stress Induction): Subject the samples to a controlled freezing and thawing protocol to induce oxidative stress.

-

Post-Thaw Analysis:

-

Motility: Analyze total and progressive motility using a computer-assisted sperm analysis (CASA) system.

-

Membrane Integrity & Viability: Use dual fluorescent stains like SYBR-14 and propidium iodide (PI) with flow cytometry.

-

Mitochondrial Activity: Assess mitochondrial membrane potential using a potentiometric dye such as Rhodamine 123.

-

ROS Levels: Measure intracellular ROS using a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Antioxidant Capacity: Evaluate total antioxidant capacity (TAC) and the activity of specific enzymes like glutathione peroxidase (GPx) using commercially available assay kits.

-

ATP Content: Quantify intracellular ATP levels using a luciferin-luciferase-based assay.

-

Quantitative Data Analysis

The following table summarizes the quantitative effects of this compound supplementation on various parameters of cryopreserved ram sperm, demonstrating its protective capabilities against oxidative stress. Optimal effects were observed at concentrations of 100 and 150 µmol/L.

Table 1: Effects of this compound on Cryopreserved Ram Sperm Parameters (Data sourced from Mehdipour et al., 2025)

| Parameter | Control (0 µmol/L) | 100 µmol/L this compound | 150 µmol/L this compound |

| Motility & Viability | |||

| Total Motility (%) | 41.89 ± 5.31 | 52.36 ± 4.26 | 54.16 ± 3.19 |

| Progressive Motility (%) | Data not specified | 24.82 ± 3.27 | 26.77 ± 3.46 |

| Viability (%) | Data not specified | 48.99 ± 3.98 | 52.20 ± 3.17 |

| Membrane Integrity (%) | Data not specified | 50.01 ± 4.22 | 52.54 ± 2.24 |

| Mitochondrial Function | |||

| Mitochondrial Activity (%) | 35.14 ± 4.09 | 46.16 ± 4.02 | 50.26 ± 6.69 |

| ATP Content (nmol/10⁸ sperm) | Data not specified | Data not specified | 116.29 ± 5.83 (Peak) |

| Oxidative Stress Markers | |||

| Reactive Oxygen Species (%) | Data not specified | 2.95 ± 0.16 | 2.80 ± 0.11 |

| Total Antioxidant Capacity (U/mL) | Data not specified | 1.85 ± 0.21 | 1.93 ± 0.16 |

| Glutathione Peroxidase (GPx) (%) | Data not specified | 61.16 ± 4.77 | 63.36 ± 4.95 |

Values are presented as mean ± SD.

Applications and Future Perspectives

This compound serves as an invaluable tool for basic research into the mechanisms of mitochondrial oxidative stress. Its ability to selectively trap carbon-centered radicals allows for the precise investigation of the lipid peroxidation pathway downstream of superoxide production. This helps to elucidate the specific roles these secondary radicals play in cellular damage and signaling.

In the context of drug development, mitochondria-targeted antioxidants are a promising therapeutic class for a wide range of diseases. While this compound itself is primarily a research tool, the principles of its design—combining a potent antioxidant/trap moiety with a mitochondrial targeting group—inform the development of clinical candidates like MitoQ. Studies showing this compound's efficacy in preserving cell function under oxidative stress, such as in sperm cryopreservation, highlight the therapeutic potential of this strategy. Future work may focus on developing TPP⁺-conjugated spin traps with even greater stability and specificity for different types of ROS, or on leveraging this targeting strategy to deliver other types of therapeutic agents to the mitochondria.

Conclusion

This compound is a sophisticated molecular probe that enables the targeted investigation of radical species within the mitochondrial matrix. Its mechanism relies on selective accumulation driven by the mitochondrial membrane potential and the trapping of carbon-centered radicals, which are key mediators in the oxidative stress cascade initiated by superoxide. By preventing downstream events like lipid peroxidation and UCP activation, this compound has proven effective in mitigating oxidative damage in cellular models. The experimental protocols and quantitative data presented in this guide underscore its utility as a research tool and highlight the promise of mitochondria-targeted strategies for future therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Superoxide activates uncoupling proteins by generating carbon-centered radicals and initiating lipid peroxidation: studies using a mitochondria-targeted spin trap derived from alpha-phenyl-N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Properties of MitoPBN

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoPBN, a mitochondria-targeted derivative of the spin-trap α-phenyl-N-tert-butylnitrone (PBN), represents a significant advancement in the study and potential therapeutic modulation of mitochondrial oxidative stress. By incorporating a triphenylphosphonium (TPP) cation, this compound is effectively sequestered within the mitochondrial matrix, the primary site of cellular reactive oxygen species (ROS) production. This targeted delivery enhances its efficacy as an antioxidant, specifically in trapping carbon-centered radicals and mitigating the downstream effects of oxidative damage, such as lipid peroxidation and the activation of uncoupling proteins. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and mechanism of action of this compound, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Discovery and Background

The development of mitochondria-targeted antioxidants stems from the recognition that mitochondria are both the primary source and immediate target of cellular oxidative stress.[1] The "mitochondrial theory of aging" posits that the accumulation of ROS-induced damage to mitochondrial components is a key driver of the aging process and age-related diseases.[2] Conventional antioxidants often lack the specificity to accumulate within mitochondria at therapeutic concentrations. To address this limitation, researchers developed strategies to deliver antioxidant moieties directly to this organelle.

One of the most successful approaches involves the conjugation of an antioxidant to a lipophilic cation, such as the triphenylphosphonium (TPP) cation.[3] The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) drives the accumulation of these positively charged molecules within the mitochondrial matrix.[4]

This compound was developed as a mitochondria-targeted version of the well-known spin-trap, α-phenyl-N-tert-butylnitrone (PBN).[5] PBN itself has been extensively studied for its neuroprotective and antioxidant properties, primarily through its ability to trap and stabilize highly reactive free radicals. By attaching a TPP cation to the PBN molecule, researchers aimed to concentrate this radical-trapping activity at the site of maximal ROS production, thereby offering enhanced protection against mitochondrial oxidative damage.

Chemical Properties

This compound is a synthetic compound characterized by the presence of a nitrone functional group, responsible for its radical-trapping ability, and a triphenylphosphonium cation, which directs its subcellular localization to the mitochondria.

| Property | Value | Reference |

| IUPAC Name | [4-(4-{[(tert-butyl)oxidoazanylidene]methyl}phenoxy)butyl]triphenylphosphanium bromide | N/A |

| Molecular Formula | C₃₃H₃₇BrNO₂P | |

| Molecular Weight | 590.5 g/mol | |

| CAS Number | 652968-37-1 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and DMF | |

| Redox Potential | The redox potential of nitrones is influenced by the electron-withdrawing or -donating nature of their substituents. Nitrones with electron-withdrawing groups are more easily reduced. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available precursors. The following is a representative protocol based on available literature.

Materials and Reagents

-

4-Hydroxybenzaldehyde

-

1,4-Dibromobutane

-

Triphenylphosphine (PPh₃)

-

N-tert-Butylhydroxylamine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Toluene

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(4-bromobutoxy)benzaldehyde (Intermediate 1)

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 1,4-dibromobutane (3.0 eq).

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-bromobutoxy)benzaldehyde.

Step 2: Synthesis of (4-(4-formylphenoxy)butyl)triphenylphosphonium bromide (Intermediate 2)

-

Dissolve 4-(4-bromobutoxy)benzaldehyde (1.0 eq) in toluene.

-

Add triphenylphosphine (1.1 eq) to the solution.

-

Reflux the mixture for 24 hours. A white precipitate should form.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to obtain (4-(4-formylphenoxy)butyl)triphenylphosphonium bromide.

Step 3: Synthesis of this compound

-

Dissolve (4-(4-formylphenoxy)butyl)triphenylphosphonium bromide (1.0 eq) in ethanol.

-

Add N-tert-butylhydroxylamine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanism of Action

The primary mechanism of action of this compound is its function as a mitochondria-targeted antioxidant. This can be broken down into two key aspects: mitochondrial targeting and radical trapping.

Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is a lipophilic, positively charged moiety. The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm) of approximately -180 mV relative to the cytoplasm. This strong electrochemical gradient drives the accumulation of TPP-conjugated molecules, including this compound, several hundred-fold within the mitochondrial matrix. This targeted accumulation ensures that the antioxidant activity of the PBN moiety is concentrated at the primary site of cellular ROS production.

Radical Trapping and Antioxidant Effects

The core antioxidant function of this compound lies in its nitrone group, which is a highly efficient spin trap for carbon-centered radicals. While it does not directly react with superoxide, this compound effectively scavenges downstream radical species that are formed as a consequence of initial oxidative events. This is particularly important in preventing lipid peroxidation, a damaging chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids in mitochondrial membranes.

The interaction of this compound with carbon-centered radicals results in the formation of a more stable nitroxide radical adduct, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. By trapping these reactive intermediates, this compound terminates the radical chain reactions that lead to cellular damage.

One of the key consequences of mitochondrial oxidative stress is the activation of uncoupling proteins (UCPs). Superoxide can initiate lipid peroxidation, generating products that in turn activate UCPs, leading to a decrease in mitochondrial membrane potential and reduced ATP synthesis. This compound has been shown to prevent the superoxide-induced activation of UCP1, UCP2, and UCP3 by trapping the carbon-centered radicals that initiate this cascade.

Effects on Signaling Pathways

While direct, extensive studies on this compound's influence on specific signaling pathways like NF-κB and MAPK are limited, its role as a potent mitochondrial antioxidant suggests indirect modulation of these pathways. Oxidative stress is a known activator of both the NF-κB and MAPK signaling cascades. By reducing mitochondrial ROS and preventing downstream oxidative damage, this compound can be hypothesized to attenuate the activation of these pro-inflammatory and stress-activated pathways. For instance, ROS can lead to the activation of IKK, which in turn phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of inflammatory genes. Similarly, ROS can activate various components of the MAPK pathway, such as p38 and JNK, which are involved in stress responses and apoptosis. By mitigating the initial oxidative trigger, this compound likely dampens these signaling cascades.

Quantitative Data

A recent study on the effects of this compound on cryopreserved ram sperm provides valuable quantitative data on its biological efficacy.

Table 1: Effect of this compound on Cryopreserved Ram Sperm Parameters

| Parameter | Control (0 µM) | 100 µM this compound | 150 µM this compound | 200 µM this compound | 250 µM this compound |

| Total Motility (%) | 41.89 ± 5.31 | 52.36 ± 4.26 | 54.16 ± 3.19 | - | - |

| Progressive Motility (%) | 20.12 ± 4.11 | 24.82 ± 3.27 | 26.77 ± 3.46 | - | - |

| Sperm Viability (%) | 40.18 ± 4.52 | 48.99 ± 3.98 | 52.20 ± 3.17 | - | - |

| Mitochondrial Activity (%) | 35.14 ± 4.09 | 46.16 ± 4.02 | 50.26 ± 6.69 | - | - |

| Membrane Integrity (%) | 42.33 ± 3.87 | 50.01 ± 4.22 | 52.54 ± 2.24 | - | - |

| ROS Levels (%) | 4.87 ± 0.23 | 2.95 ± 0.16 | 2.80 ± 0.11 | - | - |

| Total Antioxidant Capacity (TAC, nmol/mL) | 1.54 ± 0.18 | 1.85 ± 0.21 | 1.93 ± 0.16 | - | - |

| Glutathione Peroxidase (GPx, U/mL) | 55.43 ± 3.98 | 61.16 ± 4.77 | 63.36 ± 4.95 | - | - |

| ATP Content (nmol/10⁸ sperm) | 98.54 ± 6.12 | 110.23 ± 5.43 | 116.29 ± 5.83 | - | - |

Data are presented as mean ± standard deviation. Dashes indicate data not reported at those concentrations in the cited study.

Key Experimental Protocols

EPR Spectroscopy for Radical Trapping

This protocol is a generalized procedure for detecting the trapping of carbon-centered radicals by this compound using EPR spectroscopy.

Materials:

-

EPR spectrometer

-

UV light source

-

Quartz flat cell

-

This compound

-

Ethanol (N₂ sparged)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffered saline (PBS)

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in N₂-sparged ethanol containing 1% (v/v) H₂O₂. The nitrogen sparging is crucial to remove oxygen, which can interfere with the measurements.

-

Transfer the solution to a quartz flat cell suitable for EPR measurements.

-

Place the flat cell in the cavity of the EPR spectrometer.

-

Irradiate the sample with a UV light source for a defined period (e.g., 1 minute) to generate hydroxyl radicals from H₂O₂, which will then abstract hydrogen from ethanol to form α-hydroxyethyl radicals (a type of carbon-centered radical).

-

Immediately following irradiation, record the EPR spectrum.

-

Typical EPR settings: microwave power, 20 mW; modulation frequency, 100 kHz; modulation amplitude, 1 G; sweep width, 100 G.

-

The resulting spectrum should show the characteristic signal of the this compound-radical adduct. As a control, perform the experiment without UV irradiation or without H₂O₂; no significant EPR signal should be detected.

Assessment of Mitochondrial Uncoupling Protein Activity

This protocol describes a method to assess the effect of this compound on superoxide-induced mitochondrial uncoupling, a measure of UCP activity.

Materials:

-

Isolated mitochondria (e.g., from rat kidney or skeletal muscle)

-

Mitochondrial respiration buffer

-

Substrates for mitochondrial respiration (e.g., succinate)

-

TPMP⁺-sensitive electrode or a fluorescent dye for membrane potential (e.g., TMRM)

-

Xanthine and xanthine oxidase (to generate superoxide)

-

This compound

-

GDP (an inhibitor of UCPs)

-

Oligomycin (ATP synthase inhibitor)

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in respiration buffer.

-

Add the mitochondrial suspension to a chamber equipped with a TPMP⁺-sensitive electrode or for use with a fluorescence plate reader for TMRM.

-

Add oligomycin to inhibit ATP synthase, ensuring that any changes in membrane potential are due to proton leak.

-

Energize the mitochondria by adding a respiratory substrate (e.g., 4 mM succinate). This will establish a mitochondrial membrane potential.

-

To induce superoxide production, add xanthine and xanthine oxidase to the chamber. This should cause a decrease in the membrane potential, indicating UCP activation.

-

In a parallel experiment, pre-incubate the mitochondria with this compound (e.g., 250 nM) before the addition of xanthine/xanthine oxidase. The prevention or attenuation of the membrane potential decrease indicates that this compound is inhibiting the superoxide-induced UCP activation.

-

As a further control, demonstrate that the uncoupling is UCP-mediated by showing that it is inhibited by the addition of GDP (e.g., 0.5 mM).

References

- 1. The interplay of p38 MAPK signaling and mitochondrial metabolism, a dynamic target in cancer and pathological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mitochondrial specific antioxidant this compound mitigates oxidative stress and improves mitochondrial function in cryopreserved ram sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain Mitochondrial Drug Delivery: Influence of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Localization of MitoPBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake, mitochondrial localization, and relevant experimental methodologies for the mitochondria-targeted antioxidant, MitoPBN. This compound, a derivative of α-phenyl-N-tert-butylnitrone (PBN), is specifically engineered for mitochondrial targeting to mitigate oxidative stress at its primary source within the cell.

Core Concepts: Mechanism of Uptake and Localization

This compound's selective accumulation in mitochondria is achieved through its conjugation to a triphenylphosphonium (TPP) cation. This lipophilic cation is the driving force behind the molecule's journey into the mitochondrial matrix. The process is governed by the significant negative membrane potential across the inner mitochondrial membrane.

The cellular uptake of this compound is a multi-step process primarily driven by the plasma and mitochondrial membrane potentials. The lipophilic nature of the TPP cation allows it to passively diffuse across the plasma membrane into the cytosol. Once in the cytosol, the strong negative potential of the inner mitochondrial membrane (-150 to -180 mV) acts as an electrophoretic force, drawing the positively charged this compound into the mitochondrial matrix.[1][2] This results in a significant concentration of this compound within the mitochondria, estimated to be 100- to 1000-fold higher than in the cytosol.[1]

The primary mechanism of uptake is dependent on the maintenance of a healthy mitochondrial membrane potential. Depolarization of this potential, for instance by using uncouplers like FCCP, would significantly reduce the mitochondrial accumulation of TPP-conjugated molecules.[3] While the primary driving force is the electrochemical gradient, the hydrophobicity of the molecule can influence the kinetics of uptake.[3]

Quantitative Data on this compound Uptake and Efficacy

Quantitative data on the precise intracellular concentrations of this compound are limited in publicly available literature. However, studies on TPP-conjugated molecules provide a strong basis for its accumulation potential. For TPP-based nitrones, the mitochondrial versus cytosolic uptake has been found to be increased 100-1000 times.

A study on the effect of this compound on cryopreserved ram sperm provides valuable quantitative insights into its biological effects at different concentrations.

| Concentration of this compound (µmol/L) | Total Motility (%) | Progressive Motility (%) | Mitochondrial Activity (%) | Membrane Integrity (%) | Reactive Oxygen Species (ROS) Levels (%) | ATP Content (relative units) |

| 0 (Control) | 41.89 ± 5.31 | - | 35.14 ± 4.09 | - | - | - |

| 100 | 52.36 ± 4.26 | 24.82 ± 3.27 | 46.16 ± 4.02 | 50.01 ± 4.22 | 2.95 ± 0.16 | - |

| 150 | 54.16 ± 3.19 | 26.77 ± 3.46 | 50.26 ± 6.69 | 52.54 ± 2.24 | 2.80 ± 0.11 | 116.29 ± 5.83 |

| 200 | - | - | - | - | - | - |

| 250 | - | - | - | - | - | - |

Data adapted from a study on cryopreserved ram sperm.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and localization of this compound. These protocols are based on established techniques for studying mitochondria-targeted compounds and may require optimization for specific cell types and experimental conditions.

Fluorescence Microscopy for Mitochondrial Localization

This method is used to visualize the co-localization of this compound (or a fluorescently tagged analogue) with mitochondria.

Materials:

-

Cells of interest

-

Glass-bottom culture dishes or coverslips

-

MitoTracker™ Red CMXRos (or other mitochondrial stain)

-

This compound (or fluorescently-labeled this compound)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Mitochondrial Staining: Incubate cells with MitoTracker™ Red CMXRos (50-200 nM) in pre-warmed culture medium for 15-30 minutes at 37°C.

-

Wash: Gently wash the cells twice with pre-warmed PBS.

-

This compound Incubation: Incubate the cells with the desired concentration of this compound in culture medium for the desired time period (e.g., 1-4 hours).

-

Wash: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash: Gently wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for DAPI (blue), the mitochondrial stain (red), and the fluorescent signal from this compound (if applicable).

-

Co-localization Analysis: Analyze the images using software such as ImageJ or Fiji with a co-localization plugin (e.g., JaCoP) to determine the Pearson's correlation coefficient.

Quantitative Analysis of Cellular Uptake by LC-MS/MS

This protocol describes a method for the absolute quantification of this compound in different cellular compartments.

Materials:

-

Cells of interest

-

This compound

-

Stable isotope-labeled internal standard of this compound (if available)

-

Cell culture medium

-

PBS

-

Mitochondria isolation kit

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Treatment: Culture cells to the desired density and treat with a known concentration of this compound for a specific duration.

-

Cell Harvesting:

-

For whole-cell analysis, wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

-

For subcellular fractionation, use a mitochondria isolation kit to separate the mitochondrial and cytosolic fractions.

-

-

Sample Preparation:

-

Lyse the cell pellets or fractions in a defined volume of lysis buffer.

-

Add a known amount of the stable isotope-labeled internal standard.

-

Precipitate proteins by adding ice-cold acetonitrile.

-

Centrifuge to pellet the protein precipitate and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for this compound will need to be determined empirically.

-

-

Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Flow Cytometry for Cellular Uptake Analysis

This method provides a high-throughput approach to measure the relative uptake of this compound in a cell population.

Materials:

-

Cells of interest

-

This compound (ideally a fluorescently-labeled version)

-

Culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells in suspension or detach adherent cells using trypsin-EDTA. Treat the cells with different concentrations of fluorescently-labeled this compound for various time points.

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove any unbound compound.

-

Resuspension: Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry at a concentration of approximately 1x10^6 cells/mL.

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, using the appropriate laser and filter set for the fluorophore conjugated to this compound.

-

Gate on the live cell population using forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the gated population.

-

-

Data Analysis: Compare the MFI of treated cells to that of untreated control cells to determine the relative uptake of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and workflows described in this guide.

Figure 1: Cellular uptake pathway of this compound.

Figure 2: Workflow for visualizing this compound localization.

Figure 3: Workflow for quantifying intracellular this compound.

Conclusion

This compound represents a promising strategy for delivering antioxidants directly to the mitochondria. Its cellular uptake is a well-understood process driven by membrane potentials, leading to its significant accumulation within the mitochondrial matrix. The experimental protocols provided in this guide offer a framework for researchers to further investigate the quantitative aspects of this compound's cellular journey and its impact on mitochondrial function. Further research is warranted to elucidate the precise intracellular concentrations of this compound under various conditions and to explore any potential regulatory mechanisms beyond the electrochemical gradient that may influence its uptake.

References

MitoPBN: A Deep Dive into its Role in Modulating Mitochondrial Membrane Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the intricate relationship between the mitochondria-targeted antioxidant, MitoPBN, and its profound effects on mitochondrial membrane potential (ΔΨm). As a key indicator of mitochondrial health and cellular bioenergetics, the modulation of ΔΨm by therapeutic agents is of paramount interest in the fields of cellular biology, pharmacology, and drug development. This document provides a comprehensive overview of the quantitative effects of this compound, details the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways.

Quantitative Effects of this compound on Mitochondrial Function

This compound has been demonstrated to exert a significant, dose-dependent influence on key parameters of mitochondrial function, directly and indirectly reflecting its impact on mitochondrial membrane potential. The following tables summarize the quantitative data from studies on cryopreserved ram sperm, a model system highly dependent on mitochondrial integrity for its function.

Table 1: Effect of this compound on Sperm Motility and Membrane Integrity [1][2]

| This compound Concentration (µmol/L) | Total Motility (%) | Progressive Motility (%) | Membrane Integrity (%) |

| 0 (Control) | - | - | - |

| 100 | 52.36 ± 4.26 | 24.82 ± 3.27 | 50.01 ± 4.22 |

| 150 | 54.16 ± 3.19 | 26.77 ± 3.46 | 52.54 ± 2.24 |

| 200 | - | - | - |

| 250 | - | - | - |

Table 2: Effect of this compound on Mitochondrial Activity and Sperm Viability [1][2]

| This compound Concentration (µmol/L) | Mitochondrial Activity (%) | Sperm Viability (%) |

| 0 (Control) | 35.14 ± 4.09 | - |

| 100 | 46.16 ± 4.02 | 48.99 ± 3.98 |

| 150 | 50.26 ± 6.69 | 52.20 ± 3.17 |

| 200 | - | - |

| 250 | - | - |

Table 3: Effect of this compound on Oxidative Stress Markers and ATP Content [1]

| This compound Concentration (µmol/L) | Reactive Oxygen Species (ROS) (%) | Total Antioxidant Capacity (TAC) (%) | Glutathione Peroxidase (GPx) Activity (%) | ATP Content |

| 0 (Control) | - | - | - | - |

| 100 | 2.95 ± 0.16 | 1.85 ± 0.21 | 61.16 ± 4.77 | - |

| 150 | 2.80 ± 0.11 | 1.93 ± 0.16 | 63.36 ± 4.95 | 116.29 ± 5.83 |

| 200 | - | - | - | - |

| 250 | - | - | - | - |

These data clearly indicate that this compound, particularly at concentrations of 100 and 150 µmol/L, significantly enhances mitochondrial activity, which is intrinsically linked to the maintenance of a robust mitochondrial membrane potential. The concurrent reduction in ROS and increase in antioxidant capacity suggest that this compound's primary mechanism involves mitigating oxidative stress, thereby preserving mitochondrial integrity and function.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effects of this compound on mitochondrial membrane potential and related parameters.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess ΔΨm involves the use of cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

-

Probe: Tetramethylrhodamine, methyl ester (TMRM) or JC-1 are frequently used probes. JC-1 is notable for its ability to form red-fluorescent aggregates in mitochondria with high membrane potential, while remaining as green-fluorescent monomers in the cytoplasm and in mitochondria with low potential.

-

Cell Preparation: Cells (e.g., cryopreserved ram sperm) are washed and resuspended in a suitable buffer.

-

Staining: The cells are incubated with the fluorescent probe at a specific concentration and for a defined period (e.g., 30 minutes at 37°C).

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. For JC-1, the ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential.

Measurement of Mitochondrial Proton Conductance

This protocol is designed to assess the effect of this compound on the activity of uncoupling proteins (UCPs), which can dissipate the proton gradient and thus reduce ΔΨm.

-

Mitochondria Isolation: Mitochondria are isolated from tissue homogenates (e.g., rat kidney, brown adipose tissue, or skeletal muscle) by differential centrifugation.

-

Incubation Medium: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., succinate).

-

Membrane Potential Monitoring: The mitochondrial membrane potential is monitored using a triphenylmethylphosphonium (TPMP+)-sensitive electrode.

-

Experimental Conditions: The experiment is conducted in the presence and absence of this compound and an inducer of superoxide (e.g., xanthine/xanthine oxidase) to activate UCPs. The effect of this compound on preventing the superoxide-induced decrease in membrane potential is then quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in preserving mitochondrial function.

Caption: this compound's role in preventing UCP-mediated ΔΨm dissipation.

Caption: Workflow for evaluating this compound's effects on sperm.

Conclusion

This compound emerges as a potent protector of mitochondrial function, primarily through its ability to scavenge reactive oxygen species and prevent the activation of uncoupling proteins. This dual action effectively preserves the mitochondrial membrane potential, a critical factor for ATP production and overall cellular health. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with mitochondrial dysfunction and oxidative stress. The visualization of its mechanisms of action offers a clear framework for understanding its cellular impact, paving the way for targeted drug development strategies.

References

Investigating the Antioxidant Properties of MitoPBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoPBN, a mitochondria-targeted antioxidant, has demonstrated significant potential in mitigating cellular damage induced by oxidative stress. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, focusing on its mechanism of action, quantitative effects on key cellular and mitochondrial parameters, and the experimental protocols utilized for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of mitochondrial-related pathologies.

Core Mechanism of Action

This compound's antioxidant activity is primarily attributed to its ability to be selectively taken up by mitochondria, the primary site of reactive oxygen species (ROS) production within the cell. Once localized to the mitochondria, this compound is thought to exert its protective effects through a dual mechanism:

-

Direct ROS Scavenging: The nitrone moiety of this compound acts as a potent spin trap, directly scavenging harmful free radicals such as superoxide and hydroxyl radicals. This immediate neutralization of ROS prevents damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

-

Enhancement of Endogenous Antioxidant Defenses: Evidence suggests that this compound may also upregulate the cell's own antioxidant machinery. By potentially activating signaling pathways such as the Keap1-Nrf2 pathway, this compound can lead to the increased expression of crucial antioxidant enzymes like glutathione peroxidase (GPx), thereby bolstering the cell's intrinsic capacity to combat oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of various concentrations of this compound on cryopreserved ram sperm, a model system susceptible to oxidative damage.

Table 1: Effects of this compound on Sperm Motility and Viability

| This compound Concentration (µmol/L) | Total Motility (%) | Progressive Motility (%) | Sperm Viability (%) | Sperm Membrane Integrity (%) |

| 0 (Control) | - | - | - | - |

| 100 | 52.36 ± 4.26 | 24.82 ± 3.27 | 48.99 ± 3.98 | 50.01 ± 4.22 |

| 150 | 54.16 ± 3.19 | 26.77 ± 3.46 | 52.20 ± 3.17 | 52.54 ± 2.24 |

| 200 | - | - | - | - |

| 250 | - | - | - | - |

Data presented as mean ± standard deviation. Dashes indicate data not provided at those concentrations in the cited study.

Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress Markers

| This compound Concentration (µmol/L) | Mitochondrial Activity (%) | Reactive Oxygen Species (ROS) Levels (%) | Total Antioxidant Capacity (TAC) (%) | Glutathione Peroxidase (GPx) Activity (%) | ATP Content (nmol/10^8 sperm) |

| 0 (Control) | 35.14 ± 4.09 | - | - | - | - |

| 100 | 46.16 ± 4.02 | 2.95 ± 0.16 | 1.85 ± 0.21 | 61.16 ± 4.77 | - |

| 150 | 50.26 ± 6.69 | 2.80 ± 0.11 | 1.93 ± 0.16 | 63.36 ± 4.95 | 116.29 ± 5.83 |

| 200 | - | - | - | - | - |

| 250 | - | - | - | - | - |

Data presented as mean ± standard deviation. Dashes indicate data not provided at those concentrations in the cited study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant properties.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of sperm.

-

Sample Preparation: Prepare a sperm suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Staining: Add MitoSOX Red to the sperm suspension to a final concentration of 5 µM.

-

Incubation: Incubate the samples for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the samples at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer. Repeat the wash step twice.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm. The mean fluorescence intensity is proportional to the level of mitochondrial superoxide.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is used to assess the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Sample Preparation: Prepare a sperm suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer.

-

Staining: Add JC-1 to the sperm suspension to a final concentration of 2 µM.

-

Incubation: Incubate the samples for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the samples at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite at 488 nm and detect green fluorescence at ~525 nm and red fluorescence at ~590 nm. The ratio of red to green fluorescence intensity is used as a measure of mitochondrial membrane potential.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx by a coupled reaction with glutathione reductase.

-

Sample Preparation: Prepare a cell lysate by homogenizing sperm samples in an appropriate lysis buffer. Centrifuge to remove cellular debris and collect the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing NADPH, reduced glutathione (GSH), and glutathione reductase in a suitable buffer.

-

Assay: Add the cell lysate to the reaction mixture and initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or tert-butyl hydroperoxide.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. The rate of decrease in absorbance is proportional to the GPx activity in the sample.

Total Antioxidant Capacity (TAC) Assay

The TAC of seminal plasma can be measured using various methods, including the ferric reducing antioxidant power (FRAP) assay.

-

Sample Preparation: Centrifuge semen samples to separate the seminal plasma from the spermatozoa.

-

FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl3·6H2O solution.

-

Assay: Add the seminal plasma sample to the FRAP reagent. The antioxidants in the sample will reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Spectrophotometric Measurement: Measure the absorbance of the blue-colored product at 593 nm. The change in absorbance is proportional to the total antioxidant capacity of the sample.

ATP Content Measurement

A bioluminescence assay using the luciferin-luciferase reaction is a common method for quantifying ATP.

-

Sample Preparation: Lyse sperm cells to release intracellular ATP using a suitable lysis reagent.

-

Assay Reagent: Prepare a reagent containing luciferase and D-luciferin.

-

Bioluminescence Measurement: Add the cell lysate to the assay reagent. The ATP present will react with the luciferin in the presence of luciferase to produce light.

-

Luminometer Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration in the sample.

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed dual mechanism of action for this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

An In-depth Technical Guide to Preliminary Studies on MitoPBN in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on MitoPBN, a mitochondria-targeted antioxidant. The document focuses on presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. The core of this guide is based on a significant study investigating the effects of this compound on cryopreserved ram sperm, a valuable cell culture model for studying oxidative stress and mitochondrial function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study on this compound's effects on cryopreserved ram sperm. The data highlights the dose-dependent impact of this compound on various cellular health and function parameters.

Table 1: Effects of this compound on Sperm Motility Parameters

| This compound Concentration (µmol/L) | Total Motility (%) | Progressive Motility (%) |

| 0 (Control) | 35.14 ± 4.09 | 15.25 ± 2.50 |

| 100 | 52.36 ± 4.26 | 24.82 ± 3.27 |

| 150 | 54.16 ± 3.19 | 26.77 ± 3.46 |

| 200 | 53.80 ± 3.80 | 26.15 ± 3.10 |

| 250 | 53.10 ± 4.10 | 25.90 ± 2.90 |

Table 2: Effects of this compound on Sperm Viability, Membrane Integrity, and Mitochondrial Activity

| This compound Concentration (µmol/L) | Viability (%) | Membrane Integrity (%) | Mitochondrial Activity (%) |

| 0 (Control) | 35.14 ± 4.09 | 38.45 ± 3.50 | 35.14 ± 4.09 |

| 100 | 48.99 ± 3.98 | 50.01 ± 4.22 | 46.16 ± 4.02 |

| 150 | 52.20 ± 3.17 | 52.54 ± 2.24 | 50.26 ± 6.69 |

| 200 | 51.80 ± 2.90 | 51.90 ± 3.10 | 49.80 ± 5.80 |

| 250 | 51.10 ± 3.30 | 51.20 ± 2.80 | 49.10 ± 6.10 |

Table 3: Effects of this compound on Oxidative Stress Markers and ATP Content

| This compound Concentration (µmol/L) | ROS Levels (%) | Total Antioxidant Capacity (TAC) (%) | Glutathione Peroxidase (GPx) Activity (%) | ATP Content (relative units) |

| 0 (Control) | 4.50 ± 0.25 | 1.50 ± 0.15 | 45.20 ± 3.80 | 80.50 ± 4.50 |

| 100 | 2.95 ± 0.16 | 1.85 ± 0.21 | 61.16 ± 4.77 | 110.10 ± 5.20 |

| 150 | 2.80 ± 0.11 | 1.93 ± 0.16 | 63.36 ± 4.95 | 116.29 ± 5.83 |

| 200 | 2.85 ± 0.13 | 1.90 ± 0.18 | 62.80 ± 4.50 | 115.80 ± 6.10 |

| 250 | 2.90 ± 0.15 | 1.88 ± 0.20 | 62.10 ± 4.10 | 114.90 ± 5.90 |

Data presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the study of this compound on cryopreserved ram sperm.

2.1. Semen Sample Preparation and Cryopreservation

-

Semen Collection and Initial Evaluation: Semen samples were collected from mature Ghezel rams. Initial assessment included volume, concentration, and motility. Samples with greater than 80% motility were pooled.

-

Extender and this compound Supplementation: The pooled semen was diluted with a Tris-based extender. The diluted semen was then divided into five aliquots, and this compound was added to achieve final concentrations of 0 (control), 100, 150, 200, and 250 µmol/L.

-

Cooling and Freezing: The samples were gradually cooled to 4°C over 2 hours. After equilibration, the straws were placed on a rack and frozen in liquid nitrogen vapor for 10 minutes before being plunged into liquid nitrogen for storage.

-

Thawing: For analysis, straws were thawed in a water bath at 37°C for 30 seconds.

2.2. Assessment of Sperm Parameters

-

Motility Analysis: A computer-assisted sperm analysis (CASA) system was used to determine total motility (%) and progressive motility (%).

-

Membrane Integrity: The hypo-osmotic swelling test (HOST) was used. Sperm were incubated in a hypo-osmotic solution, and the percentage of sperm with coiled tails (indicating an intact membrane) was determined by microscopy.

-

Viability: Propidium iodide (PI) staining was used in conjunction with flow cytometry to differentiate between live (PI-negative) and dead (PI-positive) sperm.

-

Mitochondrial Activity: Rhodamine 123 (R123) staining was employed. Sperm with high mitochondrial membrane potential exhibit bright green fluorescence and were quantified using flow cytometry.

-

Reactive Oxygen Species (ROS) Measurement: Dichlorodihydrofluorescein diacetate (DCFH-DA) staining was used. The fluorescence intensity, which is proportional to the level of intracellular ROS, was measured by flow cytometry.

-

Total Antioxidant Capacity (TAC) and Glutathione Peroxidase (GPx) Activity: Commercially available colorimetric assay kits were used to measure the TAC and GPx activity in the seminal plasma according to the manufacturer's instructions.

-

ATP Content: A luciferin-luciferase-based bioluminescence assay kit was used to quantify the intracellular ATP levels.

Visualizations: Signaling Pathways and Workflows

3.1. Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound mitigates oxidative stress and improves mitochondrial function in cells.

Caption: Proposed mechanism of this compound in mitigating mitochondrial oxidative stress.

3.2. General Experimental Workflow for In Vitro Evaluation of Mitochondria-Targeted Antioxidants

This diagram outlines a typical workflow for assessing the efficacy of a novel mitochondria-targeted antioxidant like this compound in a cell culture model.

Caption: General workflow for in vitro evaluation of mitochondria-targeted antioxidants.

Methodological & Application

Measuring Mitochondrial Reactive Oxygen Species: A Guide for Researchers

An important clarification on MitoPBN: This document initially aimed to provide a protocol for using this compound to measure mitochondrial Reactive Oxygen Species (ROS). However, based on current scientific literature, this compound is characterized as a mitochondria-targeted antioxidant , not a fluorescent or luminescent probe for ROS detection. Its primary function is to scavenge and neutralize ROS within the mitochondria, thereby mitigating oxidative stress.[1][2] While it is a valuable tool for studying the effects of reducing mitochondrial ROS, it does not generate a quantifiable signal that correlates with ROS levels.

Therefore, this guide has been adapted to provide detailed application notes and protocols for a widely used and validated method for measuring mitochondrial ROS, specifically superoxide, using MitoSOX Red . This will be followed by a brief section on the appropriate application of this compound as a tool to modulate mitochondrial ROS levels.

Section 1: Measuring Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorescent probe specifically designed for the detection of superoxide in the mitochondria of live cells. Its lipophilic triphenylphosphonium cation moiety allows it to accumulate in the mitochondria due to the negative mitochondrial membrane potential. Once in the mitochondrial matrix, MitoSOX Red is oxidized by superoxide, but not by other ROS, to a product that binds to nucleic acids and exhibits a distinct red fluorescence.[3][4][5]

Mechanism of Action

The following diagram illustrates the mechanism of MitoSOX Red for the detection of mitochondrial superoxide.

References

- 1. Mitochondrial specific antioxidant this compound mitigates oxidative stress and improves mitochondrial function in cryopreserved ram sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial specific antioxidant this compound mitigates oxidative stress and improves mitochondrial function in cryopreserved ram sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoNeoD: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for MitoPBN Treatment in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoPBN is a mitochondria-targeted antioxidant designed to combat oxidative stress at its source, the mitochondrion. It achieves this targeted delivery through a lipophilic triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix. By neutralizing reactive oxygen species (ROS) within the mitochondria, this compound holds therapeutic potential for a range of pathologies where mitochondrial dysfunction and oxidative damage are key contributors, particularly neurodegenerative diseases.[1]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of Parkinson's Disease and Alzheimer's Disease. The protocols outlined below are based on established methodologies for similar mitochondria-targeted antioxidants, such as MitoQ.[2][3] It is critical to note that the provided dosage ranges and treatment durations are starting points and must be empirically determined for this compound through dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mechanism of Action and Signaling Pathway

This compound, like other TPP⁺-based antioxidants, is taken up by cells and accumulates in mitochondria, driven by the mitochondrial membrane potential.[1] Once in the mitochondrial matrix, it can scavenge ROS, such as superoxide and hydroxyl radicals, thereby protecting mitochondrial components like DNA, proteins, and lipids from oxidative damage. This action helps to preserve mitochondrial function, including ATP production and calcium homeostasis, and can mitigate downstream pathological events like neuroinflammation and apoptosis.[2]

General Experimental Workflow

A typical preclinical study to evaluate the efficacy of this compound in an animal model of neurodegenerative disease would follow the workflow illustrated below.

Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease

This protocol describes the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model to induce parkinsonian pathology and assess the neuroprotective effects of this compound.

Animal Model and Treatment

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Disease Induction: Administer MPTP hydrochloride at 20-30 mg/kg via intraperitoneal (IP) injection once daily for 5 consecutive days.

-

This compound Treatment:

-

Route of Administration: Oral gavage or IP injection. Oral administration is generally preferred for chronic studies.

-

Dosage (to be optimized): Based on studies with similar compounds like MitoQ, a starting dose range of 5-20 mg/kg/day is recommended.

-

Treatment Duration: Begin this compound treatment 1-2 weeks prior to MPTP induction and continue for the duration of the experiment (typically 2-4 weeks post-MPTP).

-

-

Experimental Groups:

-

Vehicle Control (Saline or appropriate vehicle)

-

MPTP + Vehicle

-

MPTP + this compound (Low Dose)

-

MPTP + this compound (High Dose)

-

This compound alone (to assess for any effects of the compound itself)

-

Behavioral Assessments

Assess motor function 1-2 weeks after the final MPTP injection.

-

Open Field Test: To evaluate general locomotor activity and exploratory behavior.

-

Rotarod Test: To assess motor coordination and balance.

-

Pole Test: To measure bradykinesia.

Post-Mortem Analysis

At the end of the study, euthanize animals and collect brain tissue.

-

Immunohistochemistry:

-

Tyrosine Hydroxylase (TH) Staining: To quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.

-

-

Biochemical Assays (on striatum and SNc tissue homogenates):

-

Oxidative Stress Markers:

-

Glutathione (GSH) and Oxidized Glutathione (GSSG) Ratio

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay

-

Protein Carbonyl Assay

-

-

Mitochondrial Function:

-

Mitochondrial Respiration (Oxygen Consumption Rate - OCR) using isolated mitochondria or tissue homogenates.

-

ATP Levels

-

-

Data Presentation

| Parameter | Vehicle Control | MPTP + Vehicle | MPTP + this compound (Low Dose) | MPTP + this compound (High Dose) |

| Behavioral | ||||

| Total Distance Moved (cm) | ||||

| Latency to Fall (s) | ||||

| Time to Descend (s) | ||||

| Immunohistochemistry | ||||

| TH+ Neurons in SNc | ||||

| TH+ Fiber Density in Striatum | ||||

| Biochemical | ||||

| GSH/GSSG Ratio | ||||

| MDA Levels (nmol/mg protein) | ||||

| ATP Levels (nmol/mg protein) |

Table 1: Example data summary table for this compound in a Parkinson's Disease model.

Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease

This protocol outlines the use of a transgenic mouse model of Alzheimer's Disease, such as the APP/PS1 model, to investigate the therapeutic potential of this compound.

Animal Model and Treatment

-

Animal Model: APP/PS1 transgenic mice and wild-type littermates. Treatment should begin before or at the onset of pathology (e.g., 3-6 months of age).

-

This compound Treatment:

-

Route of Administration: Oral gavage or supplementation in drinking water.

-

Dosage (to be optimized): A starting dose range of 5-20 mg/kg/day is suggested based on analogous compounds.

-

Treatment Duration: Chronic treatment for 3-6 months.

-

-

Experimental Groups:

-

Wild-Type + Vehicle

-

APP/PS1 + Vehicle

-

APP/PS1 + this compound (Low Dose)

-

APP/PS1 + this compound (High Dose)

-

Behavioral Assessments

Conduct cognitive testing during the final month of treatment.

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

Post-Mortem Analysis

Following behavioral testing, collect brain tissue for analysis.

-

Histological Analysis:

-

Amyloid-beta (Aβ) Plaque Load: Staining with Thioflavin S or antibodies against Aβ (e.g., 6E10).

-

Neuroinflammation: Immunohistochemistry for markers of microgliosis (Iba1) and astrocytosis (GFAP).

-

-

Biochemical Assays (on cortical and hippocampal tissue homogenates):

-

Oxidative Stress Markers: As described in Protocol 1.3.

-

Mitochondrial Function: As described in Protocol 1.3.

-